3-(Dimethylamino)propyl 2-bromobenzoate is a chemical compound that belongs to the class of benzoate esters. It is characterized by the presence of a dimethylamino group and a bromine atom, which contribute to its unique properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
This compound can be synthesized from commercially available starting materials. The synthesis typically involves the reaction of 2-bromobenzoic acid with a dimethylamino-propyl alcohol derivative, leading to the formation of the ester bond characteristic of benzoate compounds.
3-(Dimethylamino)propyl 2-bromobenzoate can be classified as:
The synthesis of 3-(Dimethylamino)propyl 2-bromobenzoate can be achieved through several methods, primarily involving esterification reactions. A common approach includes:
The molecular structure of 3-(Dimethylamino)propyl 2-bromobenzoate features:
CC(N(C)C)CCOC(=O)c1ccccc(Br)c1
InChI=1S/C12H14BrN/c1-13(2)8-7-10(14)12(15)11-5-3-1-4-6-11/h1-6H,7-8H2,2-3H3
3-(Dimethylamino)propyl 2-bromobenzoate can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require careful control of conditions (temperature, pH) to achieve desired outcomes without excessive side reactions.
The action mechanism of 3-(Dimethylamino)propyl 2-bromobenzoate in biological systems may involve:
3-(Dimethylamino)propyl 2-bromobenzoate has potential applications in:
This compound exemplifies the versatility and importance of benzoate esters in both research and industrial applications. Further studies could elucidate its full potential and mechanisms within biological systems.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4